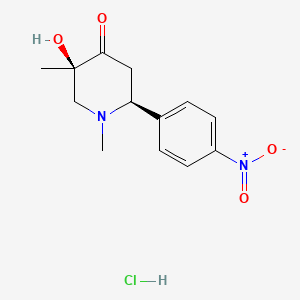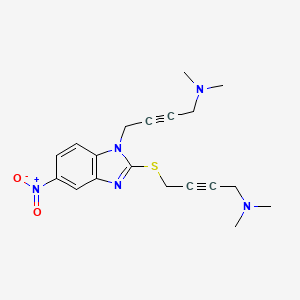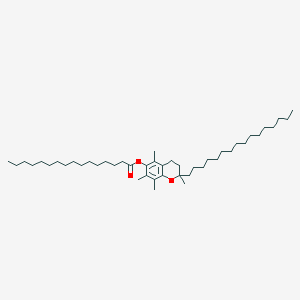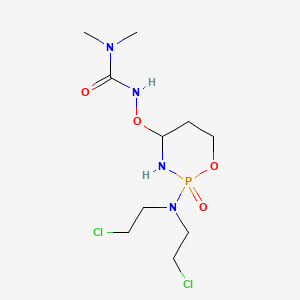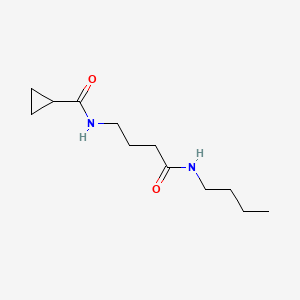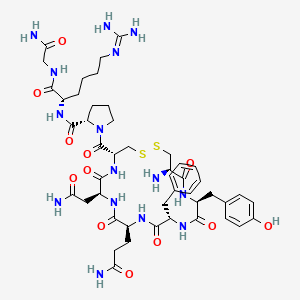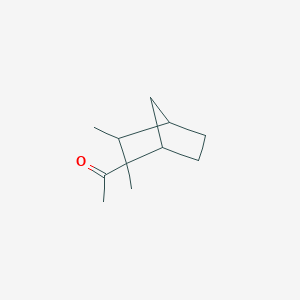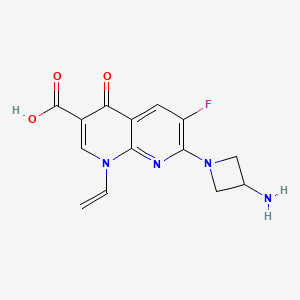
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1,1-dioxide, cis-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1,1-dioxide, cis-(±)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its thiopyrano and pyrrole rings, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1,1-dioxide, cis-(±)- involves multiple steps, including the formation of the thiopyrano and pyrrole rings. The reaction conditions typically require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1,1-dioxide, cis-(±)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiopyrano and pyrrole rings play a crucial role in its binding affinity and specificity. By interacting with these targets, the compound can modulate various biological processes, leading to its observed effects.
Comparación Con Compuestos Similares
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1,1-dioxide, cis-(±)- can be compared with other similar compounds, such as those containing thiopyrano or pyrrole rings. These comparisons highlight the unique structural features and chemical properties of the compound. Similar compounds may include thiopyranopyrroles, pyrrolopyrans, and other heterocyclic compounds with similar ring structures.
Propiedades
Número CAS |
146772-48-7 |
|---|---|
Fórmula molecular |
C28H29NO3S |
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
1-[(4aR,7aR)-1-oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-2-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C28H29NO3S/c1-32-25-15-9-8-10-21(25)18-27(30)29-19-24-26(20-29)33(31)17-16-28(24,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24,26H,16-20H2,1H3/t24-,26+,33?/m1/s1 |
Clave InChI |
BSCINZPACYGJKL-DIDGRPQZSA-N |
SMILES isomérico |
COC1=CC=CC=C1CC(=O)N2C[C@@H]3[C@H](C2)S(=O)CCC3(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
COC1=CC=CC=C1CC(=O)N2CC3C(C2)S(=O)CCC3(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


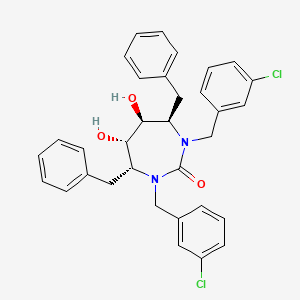
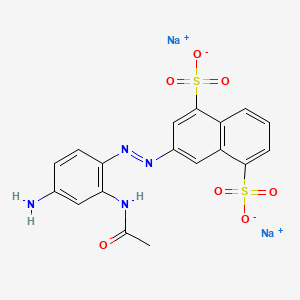
![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)
